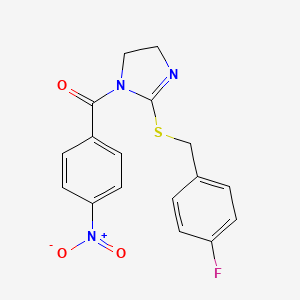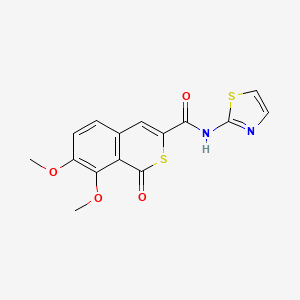![molecular formula C13H13F3N2O B2533094 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 66548-59-2](/img/structure/B2533094.png)
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile
Vue d'ensemble
Description
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile (2-M2TFA) is a trifluoromethylated acetonitrile derivative with a morpholino group in the 2-position. It is a highly versatile and valuable compound that has been widely used in research and development due to its unique properties. In recent years, 2-M2TFA has been used in a variety of applications, such as organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Research into morpholine derivatives often involves novel synthesis techniques, including condensation reactions and modifications to enhance biological activity or physical properties. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showcases a method to combine different functional groups, aiming at potential antitumor activities (Ji et al., 2018).
Crystal Structure Analysis : Structural characterization, such as X-ray crystallography, provides insights into the molecular geometry and potential interaction mechanisms of these compounds. The crystal structure analysis of related morpholine derivatives helps in understanding their interaction with biological targets (Quintana et al., 2016).
Biological Activity
- Antitumor Activity : Certain morpholine derivatives have been evaluated for their antitumor properties. Compounds synthesized by incorporating morpholine and trifluoromethyl groups have shown inhibitory capacity against cancer cell lines, indicating their potential as anticancer agents (Lu et al., 2017).
Photophysical Characterization
- Photophysical Properties : The study of photophysical properties of morpholine derivatives, such as their absorption spectra and emission characteristics, can provide valuable information for developing new materials or probes for biological applications. An example is the characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which involved examining its emission properties (Chin et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJGOMEIIUHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)
![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)
![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)
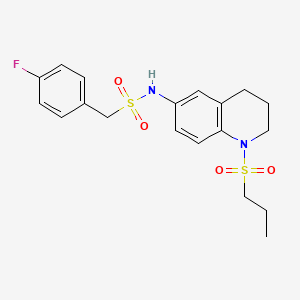

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)
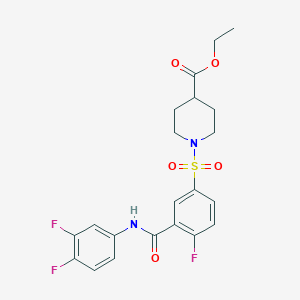

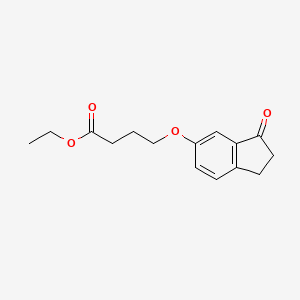

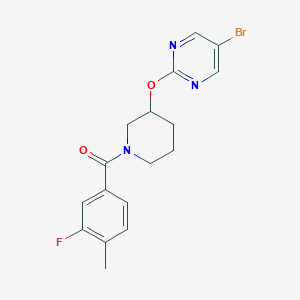
![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
